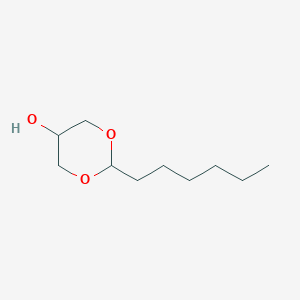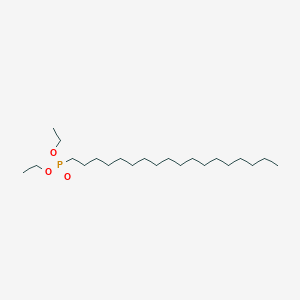![molecular formula C19H28O B093582 (5S,8R,9S,10S,13S)-10,13-Dimethyl-1,2,4,5,6,7,8,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-3-one CAS No. 17305-51-0](/img/structure/B93582.png)
(5S,8R,9S,10S,13S)-10,13-Dimethyl-1,2,4,5,6,7,8,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5S,8R,9S,10S,13S)-10,13-Dimethyl-1,2,4,5,6,7,8,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-3-one, commonly known as Dihydrotestosterone (DHT), is a hormone that plays a crucial role in the development of male sexual characteristics. It is a derivative of testosterone and is responsible for the formation of male genitalia, prostate gland, and secondary sexual characteristics such as facial hair, deep voice, and muscle mass. DHT is also involved in the regulation of hair growth and the development of male pattern baldness.
Mécanisme D'action
(5S,8R,9S,10S,13S)-10,13-Dimethyl-1,2,4,5,6,7,8,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-3-one binds to androgen receptors in target tissues, such as the prostate gland, skin, and hair follicles. The binding of (5S,8R,9S,10S,13S)-10,13-Dimethyl-1,2,4,5,6,7,8,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-3-one to these receptors activates a series of intracellular signaling pathways that regulate gene expression and protein synthesis. These pathways are involved in the regulation of cell growth, differentiation, and apoptosis.
Effets Biochimiques Et Physiologiques
(5S,8R,9S,10S,13S)-10,13-Dimethyl-1,2,4,5,6,7,8,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-3-one has a variety of biochemical and physiological effects on the body. It is responsible for the development of male sexual characteristics, including the growth of facial hair, deepening of the voice, and increased muscle mass. (5S,8R,9S,10S,13S)-10,13-Dimethyl-1,2,4,5,6,7,8,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-3-one also plays a role in the regulation of hair growth, and its excess has been linked to male pattern baldness. (5S,8R,9S,10S,13S)-10,13-Dimethyl-1,2,4,5,6,7,8,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-3-one is also involved in the regulation of bone growth, muscle development, and cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
(5S,8R,9S,10S,13S)-10,13-Dimethyl-1,2,4,5,6,7,8,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-3-one is a useful tool for studying the effects of androgens on various physiological processes. Its ability to bind to androgen receptors in target tissues makes it a valuable tool for investigating the mechanisms of androgen action. However, its use is limited by its potential toxicity and the need for specialized equipment and techniques to handle and store it safely.
Orientations Futures
There are several future directions for research on (5S,8R,9S,10S,13S)-10,13-Dimethyl-1,2,4,5,6,7,8,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-3-one. One area of interest is the development of new drugs that target the androgen receptor and modulate its activity. Another area of research is the identification of new targets for the treatment of androgen-related disorders, such as prostate cancer and male pattern baldness. Additionally, there is a need for further investigation into the mechanisms of androgen action and the role of (5S,8R,9S,10S,13S)-10,13-Dimethyl-1,2,4,5,6,7,8,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-3-one in the regulation of physiological processes.
Méthodes De Synthèse
(5S,8R,9S,10S,13S)-10,13-Dimethyl-1,2,4,5,6,7,8,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-3-one is synthesized from testosterone by the action of the enzyme 5-alpha-reductase. This enzyme converts testosterone into (5S,8R,9S,10S,13S)-10,13-Dimethyl-1,2,4,5,6,7,8,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-3-one by removing the double bond between the C4 and C5 positions and reducing the keto group at C3 to a hydroxyl group. The conversion of testosterone to (5S,8R,9S,10S,13S)-10,13-Dimethyl-1,2,4,5,6,7,8,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-3-one occurs mainly in the prostate gland, skin, and hair follicles.
Applications De Recherche Scientifique
(5S,8R,9S,10S,13S)-10,13-Dimethyl-1,2,4,5,6,7,8,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-3-one has been extensively studied in the field of endocrinology and reproductive medicine. It is used in the diagnosis and treatment of various disorders related to androgen deficiency and excess, such as hypogonadism, prostate cancer, and hirsutism. (5S,8R,9S,10S,13S)-10,13-Dimethyl-1,2,4,5,6,7,8,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-3-one is also used in research to study the effects of androgens on various physiological processes, including bone growth, muscle development, and cognitive function.
Propriétés
Numéro CAS |
17305-51-0 |
|---|---|
Nom du produit |
(5S,8R,9S,10S,13S)-10,13-Dimethyl-1,2,4,5,6,7,8,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
Formule moléculaire |
C19H28O |
Poids moléculaire |
272.4 g/mol |
Nom IUPAC |
(5S,8R,9S,10S,13S)-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C19H28O/c1-18-9-3-4-16(18)15-6-5-13-12-14(20)7-11-19(13,2)17(15)8-10-18/h4,13,15,17H,3,5-12H2,1-2H3/t13-,15-,17-,18-,19-/m0/s1 |
Clé InChI |
AKYIMYFAJUTLBM-SKMQDVENSA-N |
SMILES isomérique |
C[C@@]12CCC=C1[C@@H]3CC[C@H]4CC(=O)CC[C@@]4([C@H]3CC2)C |
SMILES |
CC12CCC=C1C3CCC4CC(=O)CCC4(C3CC2)C |
SMILES canonique |
CC12CCC=C1C3CCC4CC(=O)CCC4(C3CC2)C |
Synonymes |
5α-Androst-14-en-3-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



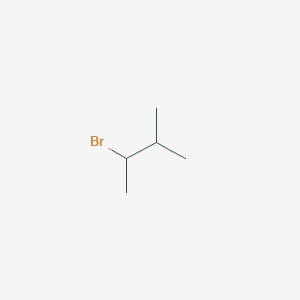
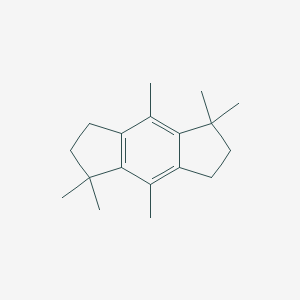

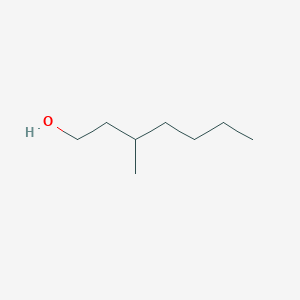
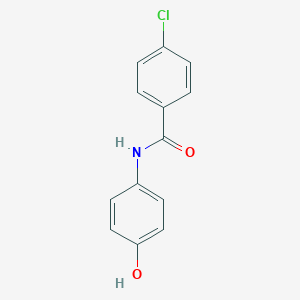
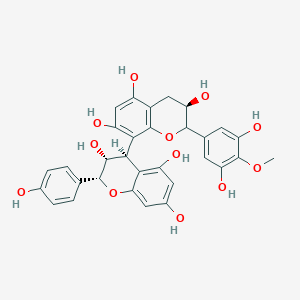
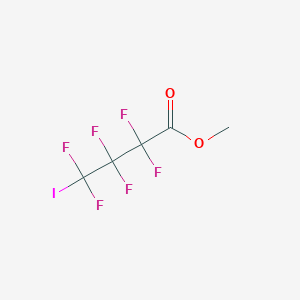
![Benzo[pqr]picene](/img/structure/B93510.png)
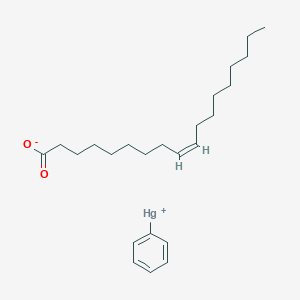
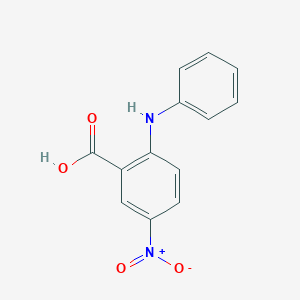
![5-Bromo[1,1'-biphenyl]-2-ol](/img/structure/B93515.png)

